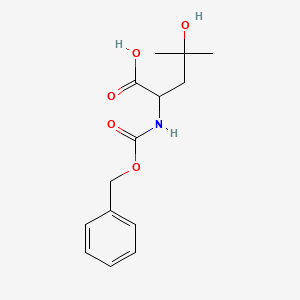

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The hydroxyl group can be introduced through hydroxylation reactions, and the carboxylic acid group is usually present from the starting amino acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Hydrogen gas with Pd/C.

Substitution: Alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Removal of the Cbz group to yield the free amine.

Substitution: Formation of esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and as a precursor for more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The benzyloxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyl and carboxylic acid groups allow for further functionalization and derivatization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.

(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Contains an oxazolidinone ring and is used in peptide synthesis.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its combination of functional groups, which makes it versatile in various chemical reactions and applications. Its structure allows for selective protection and deprotection strategies, making it valuable in complex organic syntheses .

Biologische Aktivität

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid, also known as N-[(benzyloxy)carbonyl]leucine, is a leucine derivative that has garnered attention for its potential biological activities. This compound's structure, which incorporates a benzyloxycarbonyl group, suggests possible applications in various biochemical pathways and therapeutic areas.

- IUPAC Name : N-[(benzyloxy)carbonyl]leucine

- Molecular Formula : C14H19NO4

- CAS Number : 3588-60-1

- Purity : 97.00%

Research indicates that this compound may influence several biological pathways, particularly those related to metabolism, inflammation, and cell signaling. The following sections summarize key findings regarding its biological activities.

1. Metabolic Pathways

This compound has been implicated in metabolic enzyme regulation. It may enhance the activity of enzymes involved in fatty acid oxidation and glucose metabolism, which are critical for maintaining energy homeostasis in cells.

2. Inflammation Modulation

Studies have shown that this compound can modulate inflammatory responses. It appears to act on pathways involving nuclear factor kappa B (NF-κB), a transcription factor that plays a pivotal role in the inflammatory process. By inhibiting NF-κB activation, the compound may reduce the expression of pro-inflammatory cytokines .

3. Cell Cycle Regulation

This compound has also been linked to the regulation of the cell cycle and apoptosis. It may induce cell cycle arrest in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .

Case Study 2: Metabolic Regulation

In another investigation, the compound was administered to diabetic rats to assess its impact on glucose metabolism. The findings revealed that it improved insulin sensitivity and reduced hyperglycemia, indicating its potential as a therapeutic agent for metabolic disorders .

Comparative Analysis of Biological Activities

| Activity Area | Evidence Level | Mechanism of Action |

|---|---|---|

| Metabolic Regulation | Moderate | Enhances fatty acid oxidation |

| Inflammation Modulation | Strong | Inhibits NF-κB activation |

| Cell Cycle Regulation | Moderate | Induces cell cycle arrest via CDK modulation |

Eigenschaften

IUPAC Name |

4-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,19)8-11(12(16)17)15-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,19H,8-9H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGWLZAYOOPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.